

Acid-PEG4-mono-methyl ester CAS number and molecular weight

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Compound of Interest

Compound Name: Acid-PEG4-mono-methyl ester

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In-Depth Technical Guide: Acid-PEG4-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Acid-PEG4-mono-methyl ester**, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to support researchers and professionals in the fields of drug delivery, bioconjugation, and pharmaceutical development by offering detailed chemical properties, experimental applications, and a visualization of its role in targeted drug delivery systems.

Core Compound Data

Acid-PEG4-mono-methyl ester is a valuable tool in bioconjugation and drug delivery. Its structure features a carboxylic acid group at one end and a methyl ester at the other, connected by a four-unit polyethylene glycol chain. This configuration allows for sequential or selective conjugation to different functional groups.



Property	Value	Source
CAS Number	2028284-75-3	[1][2][3][4][5][6]
Molecular Weight	308.32 g/mol	[4][5][6]
Alternate Molecular Weight	308.33 g/mol	[1][7]
Molecular Formula	C13H24O8	[1][3][4]
Purity	>95%	[1][3][7]
Appearance	Colorless to off-white liquid	[5]
IUPAC Name	3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid	[2]

Experimental Protocols and Applications

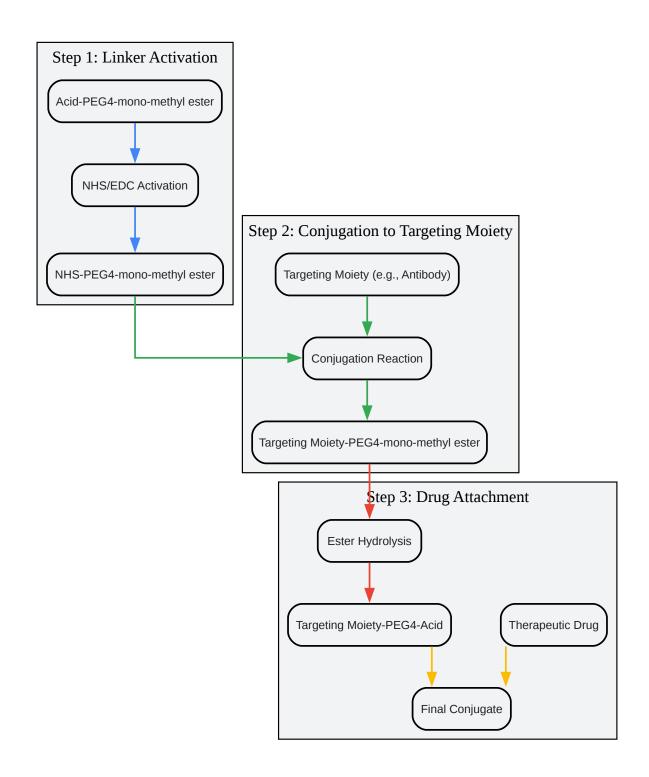
Acid-PEG4-mono-methyl ester is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component of **Acid-PEG4-mono-methyl ester** enhances the solubility and pharmacokinetic properties of the resulting conjugate.[7]

A common experimental workflow involving this linker is the conjugation to a targeting ligand. The carboxylic acid end of the linker can be activated, for example, with N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines on a targeting molecule, such as an antibody or a small molecule ligand, to form a stable amide bond. The methyl ester on the other end of the linker can be hydrolyzed to reveal a carboxylic acid, which can then be used for subsequent conjugation steps.

Logical Workflow for Targeted Drug Delivery

The following diagram illustrates a generalized workflow for the use of **Acid-PEG4-mono-methyl ester** in creating a targeted drug delivery system. This process involves the initial activation of the linker, its conjugation to a targeting moiety, and the subsequent attachment of a therapeutic agent.





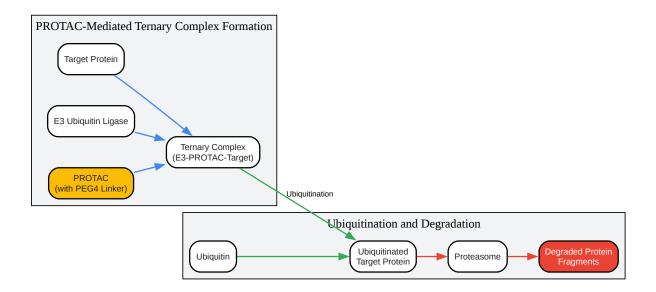
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Caption: Workflow for creating a targeted drug delivery conjugate.



Signaling Pathway in PROTAC-Mediated Protein Degradation

The diagram below outlines the signaling pathway initiated by a PROTAC that incorporates a PEG linker like **Acid-PEG4-mono-methyl ester**. The PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.



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Caption: PROTAC-mediated protein degradation pathway.

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